Cas no 2138390-55-1 (6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one)

6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
- EN300-1077696
- 2138390-55-1
-
- インチ: 1S/C12H11BrN2O/c1-15-8-14-10(11(13)12(15)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
- InChIKey: FSXPPTXSHZGULU-UHFFFAOYSA-N
- SMILES: BrC1C(N(C)C=NC=1CC1C=CC=CC=1)=O
計算された属性
- 精确分子量: 278.00548g/mol
- 同位素质量: 278.00548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 343
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 32.7Ų
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1077696-2.5g |
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one |
2138390-55-1 | 95% | 2.5g |
$1848.0 | 2023-10-28 | |
Enamine | EN300-1077696-0.05g |
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one |
2138390-55-1 | 95% | 0.05g |
$792.0 | 2023-10-28 | |
Enamine | EN300-1077696-0.25g |
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one |
2138390-55-1 | 95% | 0.25g |
$867.0 | 2023-10-28 | |
Enamine | EN300-1077696-5.0g |
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one |
2138390-55-1 | 5g |
$2732.0 | 2023-05-26 | ||
Enamine | EN300-1077696-10.0g |
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one |
2138390-55-1 | 10g |
$4052.0 | 2023-05-26 | ||
Enamine | EN300-1077696-0.1g |
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one |
2138390-55-1 | 95% | 0.1g |
$829.0 | 2023-10-28 | |
Enamine | EN300-1077696-1.0g |
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one |
2138390-55-1 | 1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1077696-1g |
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one |
2138390-55-1 | 95% | 1g |
$943.0 | 2023-10-28 | |
Enamine | EN300-1077696-0.5g |
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one |
2138390-55-1 | 95% | 0.5g |
$905.0 | 2023-10-28 | |
Enamine | EN300-1077696-5g |
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one |
2138390-55-1 | 95% | 5g |
$2732.0 | 2023-10-28 |
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one 関連文献
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to 6-Benzyl-5-Bromo-3-Methyl-3,4-Dihydropyrimidin-4-One (CAS No. 2138390-55-1)
6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one (CAS No. 2138390-55-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of dihydropyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique structural features of 6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one make it a promising candidate for further research and development in various therapeutic areas.
The synthesis of 6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one typically involves multistep reactions, starting from readily available starting materials. One common approach is the Biginelli reaction, which is a well-known method for the synthesis of dihydropyrimidines. In this process, an aldehyde, a β-ketoester, and urea or thiourea are condensed in the presence of an acid catalyst to form the desired product. The introduction of the benzyl and bromo substituents can be achieved through subsequent functional group manipulations, such as bromination and benzylation reactions.
Recent studies have highlighted the potential of 6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one in various biological applications. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action is believed to involve the inhibition of viral replication by interfering with key viral enzymes or pathways.
In addition to its antiviral properties, 6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one has shown promising anticancer activity. Research conducted at the National Cancer Institute demonstrated that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The bromo substituent plays a crucial role in enhancing the compound's cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents.
The anti-inflammatory properties of 6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one have also been investigated. A study published in the European Journal of Pharmacology found that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one could be a valuable therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The pharmacokinetic properties of 6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one have been studied to assess its suitability for clinical applications. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life in vivo. However, further optimization may be necessary to improve its pharmacokinetic profile and enhance its therapeutic efficacy.
In conclusion, 6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one (CAS No. 2138390-55-1) is a versatile compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in drug discovery. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
2138390-55-1 (6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one) Related Products
- 1261872-15-4(4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester)
- 2680721-71-3(benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate)
- 1057273-64-9(Methyl 1-[(2-chloro-4-fluorophenyl)methyl]piperidine-4-carboxylate)
- 28192-14-5(1-(4-Bromophenyl)azetidine)
- 1365963-49-0(2-Chloro-N-4-(piperidin-1-ylcarbonyl)-phenylacetamide)
- 2108071-61-8(methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate)
- 1805135-73-2(4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carbonyl chloride)
- 138163-08-3(Benzyl 4-formylpiperidine-1-carboxylate)
- 6153-12-4(N-((4-Aminophenyl)sulfonyl)acetamide compound with 4-(aminomethyl)benzenesulfonamide (1:1))
- 2168721-93-3(hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine)




